molecular formula C15H11Cl2N3O B5730989 N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide

N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide

Numéro de catalogue B5730989
Poids moléculaire: 320.2 g/mol
Clé InChI: XFXGUUHXXQFRSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide, also known as DB772, is a chemical compound that has been extensively studied for its potential use in cancer treatment. DB772 belongs to the family of benzimidazole derivatives, which are known for their diverse biological activities. In

Mécanisme D'action

The exact mechanism of action of N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide is not fully understood. However, it is known to target the microtubule network, which is essential for cell division. N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide binds to the colchicine site on tubulin, which disrupts the microtubule network and inhibits cell division. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects
N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide has been found to downregulate the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR), which are key mediators of angiogenesis.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide has several advantages for lab experiments. It has a high potency against cancer cells, which makes it an ideal candidate for studying the mechanism of action of anticancer drugs. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide has some limitations. It is not very soluble in water, which makes it difficult to administer in vivo. It also has some toxicity in normal cells, which limits its therapeutic potential.

Orientations Futures

There are several future directions for research on N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide. One area of interest is the development of analogs with improved solubility and reduced toxicity. Another area of interest is the combination of N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide with other anticancer drugs to enhance its efficacy. Finally, the use of N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide in combination with immunotherapy is also an area of active research. Overall, N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide has shown great promise as a potential anticancer drug, and further research is needed to fully understand its mechanism of action and therapeutic potential.

Méthodes De Synthèse

The synthesis of N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide involves the reaction of 4,6-dichloro-2-aminobenzimidazole with 4-(chloromethyl)phenylacetic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography. The yield of N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide is typically around 70%, and the purity is greater than 95%.

Applications De Recherche Scientifique

N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide has potent anticancer activity against a wide range of cancer cell lines, including breast, prostate, ovarian, and lung cancer. In vivo studies have also demonstrated that N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide can inhibit tumor growth and metastasis in animal models of cancer.

Propriétés

IUPAC Name

N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c1-8(21)18-11-4-2-9(3-5-11)15-19-13-7-10(16)6-12(17)14(13)20-15/h2-7H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXGUUHXXQFRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.